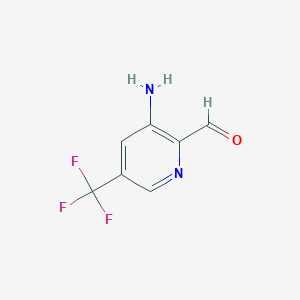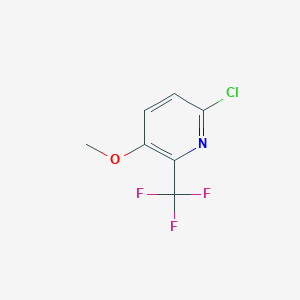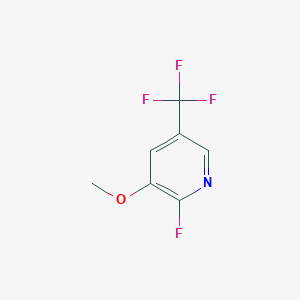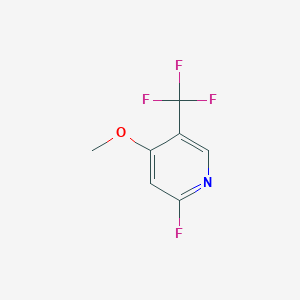
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine is an organofluorine compound with the chemical formula C5H3ClF4N. It is a colorless solid that is soluble in organic solvents. This compound is used as a starting material for the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis of Pesticides and Herbicides
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pesticides. It's recognized for its role in synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a compound widely utilized in the pesticide industry. This compound facilitates the production of pesticides by providing a reactive pyridine derivative that undergoes further chemical transformations to yield the desired pesticidal agents (Lu Xin-xin, 2006).
Advanced Organic Synthesis
In the field of organic synthesis, 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine is involved in the development of novel synthesis methods. For instance, it has been used in one-pot reactions for the modular synthesis of polysubstituted and fused pyridines, showcasing its versatility in creating complex organic structures under transition-metal catalyst-free conditions (Zhidong Song et al., 2016).
Medicinal Chemistry
Although not directly related to drug use or dosage, this compound's derivatives play a role in medicinal chemistry research. For example, 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine derivatives have been explored for their potential in synthesizing nucleoside analogs, which are critical in developing therapeutic agents for various diseases (T. Maruyama et al., 1999).
Chemical Property Studies and Applications
Study of Reaction Principles
Research into the synthesis reaction principles of 2-chloro-(trifluoromethyl)pyridine derivatives highlights the complexity and specificity of reactions involving halogenated pyridines. These studies provide valuable insights into how different substituents and reaction conditions influence the feasibility and outcomes of chlorination and fluorination reactions, essential for designing efficient synthesis routes for related compounds (Liu Guang-shen, 2014).
Fluorination Techniques
The development of microwave-assisted fluorination techniques using 2-acylpyrroles demonstrates the potential of 2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine in facilitating the introduction of fluorine atoms into organic molecules. This capability is crucial for synthesizing fluorinated organic compounds, which are increasingly important in pharmaceuticals, agrochemicals, and material science (Benjamin Troegel & T. Lindel, 2012).
Propiedades
IUPAC Name |
2-chloro-4-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHVWUWPXRZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















